![molecular formula C18H32O2Si B14208194 Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- CAS No. 830345-44-3](/img/structure/B14208194.png)
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- is an organosilicon compound characterized by its unique molecular structure. This compound contains a total of 53 bonds, including 21 non-hydrogen bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- involves specific reaction conditions and routes. One common method involves the reaction of triethylsilane with appropriate organic substrates under controlled conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It acts as a reducing agent in several reactions, converting other compounds to their reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group. Common reagents used in these reactions include molecular iodine, hydrosilanes, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and in the synthesis of silyl ethers.
Biology: The compound is utilized in the modification of biological molecules for research purposes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- involves its ability to donate hydride ions or act as a radical H-donor. This property makes it an effective reducing agent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- can be compared with other similar compounds such as:
Triethylsilane: Another organosilicon compound with similar reducing properties.
Trimethyl(phenylethynyl)silane: A compound with a different molecular structure but similar applications in organic synthesis.
Phenyltrimethylsilane: Used in similar reactions but with different reactivity and properties. The uniqueness of Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- lies in its specific molecular structure and the resulting chemical properties.
Properties
CAS No. |
830345-44-3 |
|---|---|
Molecular Formula |
C18H32O2Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3,3-dimethyl-2-phenylbutan-2-yl)peroxy-triethylsilane |
InChI |
InChI=1S/C18H32O2Si/c1-8-21(9-2,10-3)20-19-18(7,17(4,5)6)16-14-12-11-13-15-16/h11-15H,8-10H2,1-7H3 |
InChI Key |
OKFVIAGBKKNKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OOC(C)(C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine](/img/structure/B14208111.png)
![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine](/img/structure/B14208120.png)
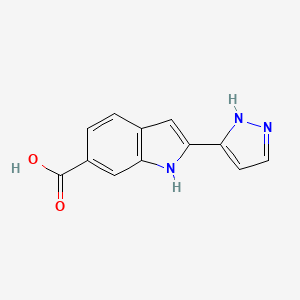
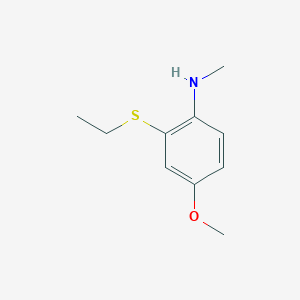
![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)
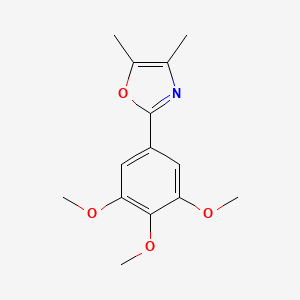
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)

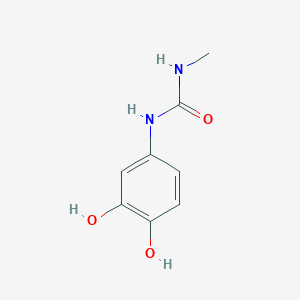
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
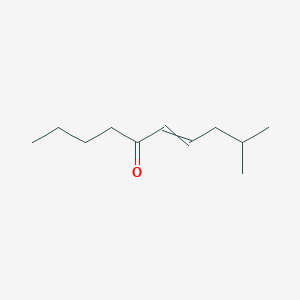
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
